Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Description
Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is a synthetic cannabinoid receptor agonist (SCRA) structurally characterized by a naphthalene ring substituted with a 4-ethoxy group and an indole moiety bearing a pentyl chain at the N1 position. Its molecular formula is C26H27NO2, with a molecular weight of 397.50 g/mol (CAS: 824960-97-6) . This compound belongs to the indole-derived SCRAs, a class of new psychoactive substances (NPS) designed to mimic Δ9-tetrahydrocannabinol (THC) by binding to CB1 and CB2 receptors . The ethoxy group at the 4-position of the naphthalene ring distinguishes it from related SCRAs, influencing its pharmacological and pharmacokinetic properties.
Properties
CAS No. |
824960-97-6 |
|---|---|
Molecular Formula |
C26H27NO2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(4-ethoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO2/c1-3-5-10-17-27-18-23(20-12-8-9-14-24(20)27)26(28)22-15-16-25(29-4-2)21-13-7-6-11-19(21)22/h6-9,11-16,18H,3-5,10,17H2,1-2H3 |
InChI Key |
XBWLJRIQVBWALY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves several steps. The primary synthetic route includes the reaction of 4-ethoxy-1-naphthaldehyde with 1-pentyl-1H-indole-3-carboxylic acid in the presence of a suitable condensing agent. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux .
the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H27NO2
- Molecular Weight : 399.49 g/mol
- CAS Number : 824960-97-6
The structure of JWH-210 features a naphthalene moiety linked to an indole derivative, which is crucial for its biological activity. The ethoxy group plays a significant role in modulating the compound's lipophilicity and receptor binding affinity.
Pharmacological Applications
- Cannabinoid Receptor Agonism :
- Research in Pain Management :
- Neuroprotective Effects :
Toxicological Studies
- Safety Profile :
- Impact on Mental Health :
Case Studies and Research Findings
Mechanism of Action
Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune response. By binding to these receptors, the compound can modulate the release of neurotransmitters and influence cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Modifications and Pharmacological Effects
- Substituent Polarity: The ethoxy group in the target compound introduces higher polarity compared to non-polar groups (e.g., methyl in JWH-122 or ethyl in JWH-210).
- Receptor Binding : The naphthalene ring’s 4-position substituent significantly impacts CB1 affinity. Ethoxy’s electron-donating effects may stabilize receptor-ligand interactions, though ethyl and methyl groups (JWH-210/JWH-122) show higher lipophilicity and potency in vivo .
- Alkyl Chain Length : A pentyl chain on the indole nitrogen is optimal for CB1 binding, as shorter chains (e.g., propyl) reduce potency, while longer chains increase metabolic instability .
Metabolic and Analytical Profiles
- Metabolism : Ethoxy groups are prone to cytochrome P450-mediated O-dealkylation, producing hydroxylated metabolites detectable in urine (e.g., analogous to JWH-018’s 5-hydroxypentyl metabolite) .
- Detection: High-resolution mass spectrometry (HRMS) fragments include: m/z 135.0441 (C8H7O2+, ethoxy-naphthalene fragment) . m/z 322.1802 (C21H24NO2+, indole-pentyl fragment) .
Legal and Regulatory Status
Research Findings and Clinical Implications
- In Vivo Effects: In rodent models, SCRAs with naphthalene substituents (e.g., JWH-210, JWH-122) exhibit hypothermia, catalepsy, and antinociception at doses 5–10x lower than THC . Ethoxy substitution may prolong duration of action due to slower metabolism.
- Toxicity: Ethoxy derivatives may pose higher hepatotoxicity risks due to reactive metabolite formation (e.g., quinone intermediates) .
Biological Activity
Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, commonly referred to as JWH-258, is a synthetic cannabinoid that has garnered attention due to its biological activity, particularly its interaction with cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids and exhibits unique pharmacological properties that warrant detailed exploration.
- Chemical Formula : C26H27NO2
- Molecular Weight : 399.49 g/mol
- CAS Number : 1364933-55-0
JWH-258 acts primarily as an agonist for the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response.
Binding Affinity
Research indicates that JWH-258 has a high binding affinity for both CB1 and CB2 receptors. This dual agonistic effect enhances its potential therapeutic applications while also raising concerns regarding side effects typically associated with cannabinoid receptor activation.
Pharmacological Effects
- Analgesic Properties : Studies have shown that JWH-258 exhibits significant analgesic effects, making it a candidate for pain management therapies. Its ability to selectively activate peripheral cannabinoid receptors may reduce central nervous system side effects commonly associated with traditional cannabinoids .
- Antihyperalgesic Effects : In animal models, JWH-258 demonstrated potent antihyperalgesic activity. This suggests its potential utility in treating chronic pain conditions, particularly where traditional analgesics fail .
- CNS Penetration : Unlike many cannabinoids, JWH-258 has restricted penetration into the central nervous system (CNS), which may minimize psychoactive effects while still providing therapeutic benefits in peripheral tissues .
Study Overview
A study published in PubMed evaluated the effects of JWH-258 on pain sensitivity in rodent models. The findings indicated that administration of JWH-258 led to a significant reduction in pain responses compared to control groups.
| Study Reference | Methodology | Key Findings |
|---|---|---|
| PMID: 17630726 | Rodent model for pain sensitivity | Significant reduction in pain response; potential for chronic pain therapy |
| PMID: 31557052 | Blood analysis in humans | Detected presence of JWH-258 in individuals exposed to synthetic cannabinoids; implications for forensic toxicology |
Metabolism and Excretion
JWH-258 is not a naturally occurring metabolite and is primarily identified in individuals exposed to synthetic cannabinoids. Its metabolic pathway involves hepatic metabolism, which may result in various metabolites detectable in biological fluids .
Safety and Toxicology
While the therapeutic potential of JWH-258 is notable, concerns regarding its safety profile exist:
- Adverse Effects : Users have reported symptoms such as anxiety, paranoia, and other psychoactive effects typical of cannabinoid use.
- Regulatory Status : Due to its synthetic nature and associated risks, JWH-258 is often classified under controlled substances in various jurisdictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
